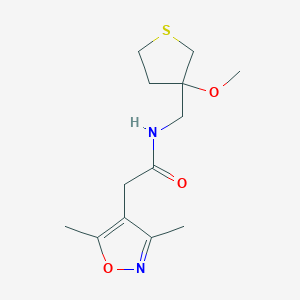

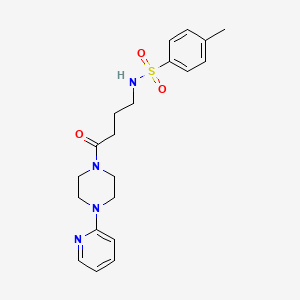

![molecular formula C20H21ClF3N7O B2360000 4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 338411-99-7](/img/structure/B2360000.png)

4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

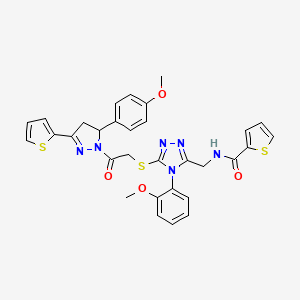

The compound “4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule. It contains several functional groups including a pyridine ring (a six-membered ring with one nitrogen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrazinone ring (a six-membered ring with two nitrogen atoms and one oxygen atom). The molecule also contains a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) and a chloro group (a chlorine atom), both of which are attached to the pyridine ring .

Scientific Research Applications

Synthetic Applications in Medicinal and Pharmaceutical Industries

The chemical compound "4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one" and its derivatives are known for their synthetic applications, especially in medicinal and pharmaceutical industries. The pyranopyrimidine core of the compound is notably a key precursor for these industries due to its broad synthetic applications and bioavailability. The structure and synthesis of such compounds, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, have been the subject of intensive investigation and are crucial due to their structural complexities and wide applicability. The review by Parmar et al. (2023) emphasizes the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, demonstrating the compound's significant role in developing lead molecules through diverse catalytic applications (Parmar, Vala, & Patel, 2023).

Pyrazine Derivatives in Food Science

In the realm of food science, pyrazine derivatives, to which the compound is related, play a significant role. The Maillard reaction, a chemical interaction between amino acids and reducing sugars, is a key process for synthesizing pyrazines, which contribute to flavors in food products. The control of pyrazine generation is crucial in food processing to promote desirable flavors or minimize harmful Maillard reaction products (MRPs), off-flavors, and undesirable color changes. The review by Yu et al. (2021) provides insights into the strategies to control pyrazine generation in the food industry, emphasizing the importance of understanding and manipulating this process for improving food quality (Yu et al., 2021).

Anti-Inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a class to which the compound is structurally related, have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly affects the activity profile of these compounds. The review by Kaur et al. (2015) underscores the importance of trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents, highlighting their potential in medicinal chemistry for developing novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name |

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(4-methylpiperazin-1-yl)pyrido[2,3-b]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF3N7O/c1-29-7-9-30(10-8-29)18-19(32)31(17-15(28-18)3-2-4-26-17)6-5-25-16-14(21)11-13(12-27-16)20(22,23)24/h2-4,11-12H,5-10H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNAZHLWQDBNHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N=CC=C3)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF3N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)